molecular formula C14H15NO6 B12623922 2,2-Dimethyl-5-[2-(4-nitrophenyl)ethyl]-1,3-dioxane-4,6-dione CAS No. 920525-61-7

2,2-Dimethyl-5-[2-(4-nitrophenyl)ethyl]-1,3-dioxane-4,6-dione

Cat. No.: B12623922
CAS No.: 920525-61-7
M. Wt: 293.27 g/mol
InChI Key: YRYJZBBDJZWKRT-UHFFFAOYSA-N
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Description

2,2-Dimethyl-5-[2-(4-nitrophenyl)ethyl]-1,3-dioxane-4,6-dione is an organic compound characterized by its unique structure, which includes a dioxane ring substituted with a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-5-[2-(4-nitrophenyl)ethyl]-1,3-dioxane-4,6-dione typically involves the reaction of 4-nitrobenzaldehyde with dimedone (5,5-dimethyl-1,3-cyclohexanedione) under acidic or basic conditions. The reaction proceeds through a Knoevenagel condensation followed by cyclization to form the dioxane ring .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-5-[2-(4-nitrophenyl)ethyl]-1,3-dioxane-4,6-dione can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted products depending on the nucleophile used.

Scientific Research Applications

2,2-Dimethyl-5-[2-(4-nitrophenyl)ethyl]-1,3-dioxane-4,6-dione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the synthesis of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-5-[2-(4-nitrophenyl)ethyl]-1,3-dioxane-4,6-dione involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the dioxane ring can interact with biological macromolecules, potentially disrupting their function. The exact pathways and targets depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2,2-Dimethyl-5-[2-(4-aminophenyl)ethyl]-1,3-dioxane-4,6-dione: Similar structure but with an amino group instead of a nitro group.

    2,2-Dimethyl-5-[2-(4-methylphenyl)ethyl]-1,3-dioxane-4,6-dione: Similar structure but with a methyl group instead of a nitro group.

Uniqueness

2,2-Dimethyl-5-[2-(4-nitrophenyl)ethyl]-1,3-dioxane-4,6-dione is unique due to the presence of the nitrophenyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

920525-61-7

Molecular Formula

C14H15NO6

Molecular Weight

293.27 g/mol

IUPAC Name

2,2-dimethyl-5-[2-(4-nitrophenyl)ethyl]-1,3-dioxane-4,6-dione

InChI

InChI=1S/C14H15NO6/c1-14(2)20-12(16)11(13(17)21-14)8-5-9-3-6-10(7-4-9)15(18)19/h3-4,6-7,11H,5,8H2,1-2H3

InChI Key

YRYJZBBDJZWKRT-UHFFFAOYSA-N

Canonical SMILES

CC1(OC(=O)C(C(=O)O1)CCC2=CC=C(C=C2)[N+](=O)[O-])C

Origin of Product

United States

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